Cas no 1909305-05-0 (6,6-diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide)

6,6-diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide Chemical and Physical Properties
Names and Identifiers
-
- 6,6-diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide
-
- MDL: MFCD29907022
- Inchi: 1S/C11H18N2S.BrH/c1-3-11(4-2)6-5-8-9(7-11)14-10(12)13-8;/h3-7H2,1-2H3,(H2,12,13);1H
- InChI Key: JBHNRNBMCUXDCG-UHFFFAOYSA-N
- SMILES: NC1SC2CC(CC)(CC)CCC=2N=1.Br
6,6-diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-261636-10.0g |
6,6-diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide |
1909305-05-0 | 95.0% | 10.0g |
$3807.0 | 2025-02-20 | |
Enamine | EN300-261636-5.0g |
6,6-diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide |
1909305-05-0 | 95.0% | 5.0g |
$2566.0 | 2025-02-20 | |
Enamine | EN300-261636-0.5g |
6,6-diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide |
1909305-05-0 | 95.0% | 0.5g |
$691.0 | 2025-02-20 | |
1PlusChem | 1P01C5D4-100mg |
6,6-diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide |
1909305-05-0 | 95% | 100mg |
$441.00 | 2024-06-17 | |
A2B Chem LLC | AW45640-5g |
6,6-diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide |
1909305-05-0 | 95% | 5g |
$2737.00 | 2024-04-20 | |
Aaron | AR01C5LG-500mg |
6,6-Diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide |
1909305-05-0 | 95% | 500mg |
$976.00 | 2025-02-09 | |
A2B Chem LLC | AW45640-2.5g |
6,6-diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide |
1909305-05-0 | 95% | 2.5g |
$1862.00 | 2024-04-20 | |
1PlusChem | 1P01C5D4-1g |
6,6-diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide |
1909305-05-0 | 95% | 1g |
$1155.00 | 2024-06-17 | |
1PlusChem | 1P01C5D4-2.5g |
6,6-diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide |
1909305-05-0 | 95% | 2.5g |
$2207.00 | 2024-06-17 | |
Aaron | AR01C5LG-2.5g |
6,6-diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide |
1909305-05-0 | 95% | 2.5g |
$2411.00 | 2023-12-14 |
6,6-diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide Related Literature
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
Additional information on 6,6-diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide
Recent Advances in the Study of 6,6-Diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Hydrobromide (CAS: 1909305-05-0)
The compound 6,6-diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide (CAS: 1909305-05-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzothiazole core and hydrobromide salt form, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 6,6-diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide, highlighting its improved yield and purity through optimized catalytic processes. The research emphasized the compound's stability under physiological conditions, making it a viable candidate for further preclinical testing. Additionally, the study identified key intermediates in the synthesis pathway, which could facilitate large-scale production for future clinical trials.
Pharmacological investigations have revealed that this compound exhibits potent activity as a modulator of central nervous system (CNS) receptors. In vitro assays demonstrated its high affinity for GABAA receptors, suggesting potential applications in the treatment of anxiety and epilepsy. Furthermore, a 2024 preprint on bioRxiv reported its neuroprotective effects in rodent models of neurodegenerative diseases, such as Parkinson's and Alzheimer's. These findings underscore the compound's multifaceted therapeutic potential.
Mechanistic studies have also shed light on the molecular interactions of 6,6-diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide. X-ray crystallography and molecular docking simulations revealed its binding mode at the GABAA receptor's benzodiazepine site, providing a structural basis for its activity. These insights are critical for the design of derivatives with enhanced selectivity and reduced off-target effects.
Despite these advancements, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academic and industrial researchers are expected to accelerate the development of this promising molecule.
In conclusion, 6,6-diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide represents a compelling area of study in chemical biology and drug discovery. Its unique pharmacological profile and structural features position it as a potential lead compound for CNS-related disorders. Future research should focus on optimizing its pharmacokinetic properties and validating its efficacy in human trials.
1909305-05-0 (6,6-diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide) Related Products
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)



